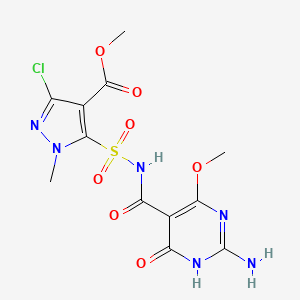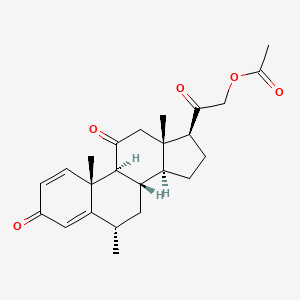![molecular formula C11H12N4O2 B13848537 N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2-bromoethylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the bromoethyl group, displacing the bromide ion and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate the nucleophilic substitution .
化学反应分析
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted imidazole derivatives.
科学研究应用
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various enzymatic activities. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2-Nitroaniline: Lacks the imidazole ring but shares the nitro and aniline moieties.
2-(1H-Imidazol-1-yl)ethylamine: Contains the imidazole ring and ethylamine group but lacks the nitro group.
N-(2-Nitrophenyl)imidazole: Contains both the nitro and imidazole groups but lacks the ethyl linkage.
Uniqueness
N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline is unique due to the combination of the imidazole ring, nitro group, and aniline moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
N-(2-imidazol-1-ylethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)11-4-2-1-3-10(11)13-6-8-14-7-5-12-9-14/h1-5,7,9,13H,6,8H2 |
InChI 键 |
CJIOUVOVPARANP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCCN2C=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)

![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)


![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)



